molecular formula C7H13N B1387552 6-Methyl-3-aza-bicyclo[4.1.0]heptane CAS No. 910854-91-0

6-Methyl-3-aza-bicyclo[4.1.0]heptane

Cat. No. B1387552
CAS RN: 910854-91-0
M. Wt: 111.18 g/mol
InChI Key: ZBMMYZWZFOMHSM-UHFFFAOYSA-N
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Description

“6-Methyl-3-aza-bicyclo[4.1.0]heptane” is a chemical compound with the CAS RN®: 910854-91-0 . It is used for testing and research purposes . It is not suitable for use as a medicine, food, or household item . The compound is manufactured by MATRIX SCIENTIFIC .


Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.1]heptanes, which are structurally similar to “6-Methyl-3-aza-bicyclo[4.1.0]heptane”, has been achieved by reducing spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability . The core of these compounds has been incorporated into the structure of the antihistamine drug Rupatidine .


Molecular Structure Analysis

The molecular weight of “6-Methyl-3-aza-bicyclo[4.1.0]heptane” is 147.65 . The IUPAC name is 6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride . The InChI code is 1S/C7H13N.ClH/c1-7-2-3-8-5-6(7)4-7;/h6,8H,2-5H2,1H3;1H .


Chemical Reactions Analysis

The chemical reactions involving 3-azabicyclo[3.1.1]heptanes, which are structurally similar to “6-Methyl-3-aza-bicyclo[4.1.0]heptane”, have been studied . These compounds have been synthesized and characterized, and their transformation has been studied for its mechanism, scope, and scalability .


Physical And Chemical Properties Analysis

“6-Methyl-3-aza-bicyclo[4.1.0]heptane” is a pale-yellow to yellow-brown solid .

Safety and Hazards

“6-Methyl-3-aza-bicyclo[4.1.0]heptane” is intended for use in testing and research . It is not suitable for use as a medicine, food, or household item . Any use beyond testing and research is not guaranteed .

Future Directions

The future directions for “6-Methyl-3-aza-bicyclo[4.1.0]heptane” and similar compounds could involve their incorporation into the structure of drugs . For example, the core of 3-azabicyclo[3.1.1]heptanes has been incorporated into the structure of the antihistamine drug Rupatidine . This led to a dramatic improvement in physicochemical properties .

properties

IUPAC Name

6-methyl-3-azabicyclo[4.1.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-7-2-3-8-5-6(7)4-7/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMMYZWZFOMHSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCNCC1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-3-aza-bicyclo[4.1.0]heptane
Reactant of Route 2
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Reactant of Route 3
6-Methyl-3-aza-bicyclo[4.1.0]heptane
Reactant of Route 4
6-Methyl-3-aza-bicyclo[4.1.0]heptane
Reactant of Route 5
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Reactant of Route 6
6-Methyl-3-aza-bicyclo[4.1.0]heptane

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